tert-Butyl 2-cyanopent-4-enoate

Description

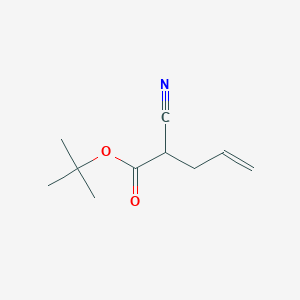

tert-Butyl 2-cyanopent-4-enoate is an organic compound featuring a tert-butyl ester group and a cyano (CN) substituent on a pent-4-enoate backbone. Tert-butyl groups are widely used in organic synthesis as protective groups due to their steric bulk, which enhances stability against nucleophilic attack and acidic conditions . Its unsaturated double bond (pent-4-enoate) may further enable cycloaddition or hydrogenation reactions.

Properties

CAS No. |

1114-69-8 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

tert-butyl 2-cyanopent-4-enoate |

InChI |

InChI=1S/C10H15NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6H2,2-4H3 |

InChI Key |

JUYRHBHIOBRAJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst such as a phase-transfer catalyst and is carried out in an organic solvent like diethyl ether at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-cyanopent-4-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanopent-4-enoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyano groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of tert-butyl-containing compounds reveals key differences in reactivity and applications:

Key Observations:

- Reactivity: The cyano group in this compound distinguishes it from other tert-butyl esters. Unlike tert-butyl alcohol, which is highly flammable and reactive with oxidizers, the ester group reduces volatility, while the CN group enables transformations like reduction to amines or participation in click chemistry .

- Safety: Compared to tert-butyl alcohol (OSHA PEL 100 ppm), the ester’s lower volatility may reduce inhalation risks, but the cyano group necessitates precautions akin to nitriles (e.g., cyanide release under extreme conditions). In contrast, the compound in lacks significant hazards .

Stability and Handling

- Storage: Like other tert-butyl esters, it should be stored in sealed containers under inert conditions to prevent hydrolysis. The cyano group may confer sensitivity to moisture or strong acids .

- Decomposition: Thermal decomposition could release toxic HCN, similar to nitrile hazards, requiring controlled environments during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.